molecular formula C8H13N3O4 B140106 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol CAS No. 16156-94-8

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol

Cat. No. B140106
CAS RN: 16156-94-8
M. Wt: 215.21 g/mol
InChI Key: UGPDZGBXWBKFMT-UHFFFAOYSA-N
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Description

“2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol” is a chemical compound with the molecular formula C8H13N3O4 . It is related to Metronidazole, a commonly used antibiotic.


Molecular Structure Analysis

The molecular structure of “2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 2-position with a methyl group and a nitro group at the 5-position. Additionally, there is an ethoxy group attached to the imidazole ring .

Scientific Research Applications

Pharmaceutical Secondary Standard

Metronidazole Impurity F is used as a Pharmaceutical Secondary Standard . This means it is used in pharmaceutical laboratories and manufacturers as a convenient and cost-effective alternative to the preparation of in-house working standards .

Certified Reference Material

It is also qualified as a Certified Reference Material . These are suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Photodegradation Study

Metronidazole Impurity F is used in the study of photodegradation of metronidazole . Metronidazole in aqueous solution is sensitive to light and UV irradiation, leading to the formation of Metronidazole Impurity F . This is revealed by liquid chromatography with tandem photo diode array detection and mass spectrometry (LC‐PDA‐MS) .

Development of Improved LC Method

An improved LC method was developed and validated, which includes a detection at a wavelength of 230 nm and optimization of mobile phase composition thereby a better separation was obtained . Metronidazole Impurity F was used in this study .

Quality Control Testing

Metronidazole Impurity F is used in quality control testing . It is used in the pharmaceutical industry to ensure the quality of the final product .

Method Development

It is used in method development for qualitative and quantitative analyses . This involves developing new methods or improving existing ones for analyzing substances .

properties

IUPAC Name

2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-7-9-6-8(11(13)14)10(7)2-4-15-5-3-12/h6,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPDZGBXWBKFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167197
Record name Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol

CAS RN

16156-94-8
Record name 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJE896YYV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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